4-Bromo-2'-cyanobenzophenone
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Overview
Description
4-Bromo-2’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO. It is a white solid and is also known by its IUPAC name, 2-(4-bromobenzoyl)benzonitrile . This compound is of interest due to its unique structure, which includes both a bromine atom and a nitrile group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2’-cyanobenzophenone can be synthesized through various methods. One common approach involves the bromination of 2’-cyanobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 4-Bromo-2’-cyanobenzophenone often involve large-scale bromination reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzophenone core can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Nucleophilic Substitution: Products include substituted benzophenones with various functional groups.
Reduction: The major product is 4-bromo-2’-aminobenzophenone.
Oxidation: The major product is 4-bromo-2’-carboxybenzophenone.
Scientific Research Applications
4-Bromo-2’-cyanobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-cyanobenzophenone involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-cyanobenzophenone
- 4-Bromo-2,5-dimethoxybenzophenone
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2’-cyanobenzophenone is unique due to the presence of both a bromine atom and a nitrile group on the benzophenone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-12-7-5-10(6-8-12)14(17)13-4-2-1-3-11(13)9-16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKICEKCIBHVQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641439 |
Source
|
Record name | 2-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-85-4 |
Source
|
Record name | Benzonitrile, 2-(4-bromobenzoyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746651-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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